Ethyl 2-(4-cyanophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(4-cyanophenyl)acetate and related compounds involves multiple steps, including the Lossen rearrangement and condensation reactions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas and hydroxamic acids from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Furthermore, the introduction of acetal-protecting groups for carbohydrate thioglycoside donors, such as [1-cyano-2-(2-iodophenyl)]ethylidene, highlights the versatility of cyanophenylacetate derivatives in stereoselective formations (Crich & Bowers, 2006).
Molecular Structure Analysis
The molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate has been elucidated through crystallographic studies, revealing detailed bond parameters and the influence of steric and electronic effects on the molecule (Jia Zhi, 1996). Similarly, the structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, providing insights into the non-planar nature of the molecule and its stabilization through intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-(4-cyanophenyl)acetate derivatives involves various transformations, such as the synthesis of ethyl-2-(4-aminophenoxy)acetate, showcasing the compound's potential as a precursor for dual hypoglycemic agents (Altowyan et al., 2022). The synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate demonstrates its utility in racemization-free esterification, thioesterification, amidation, and peptide bond formation (Chandra et al., 2018).
Physical Properties Analysis
The physical properties of ethyl 2-(4-cyanophenyl)acetate derivatives, such as crystal structure and thermal behavior, have been extensively studied. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals the molecule's stacking in layers, with no significant intermolecular interactions present (Boukhedena et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 2-(4-cyanophenyl)acetate, such as its reactivity in various organic transformations, underscore its importance in synthetic chemistry. The compound's ability to undergo reactions like the Yamaguchi reagent modification for enantioselective esterification and peptide synthesis highlights its versatility and potential for the development of novel organic methodologies (Chandra et al., 2018).
Scientific Research Applications
Lossen Rearrangement and Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This method achieved good yields without racemization under milder and simpler reaction conditions. Additionally, byproducts could be easily recovered and recycled, making this method environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).
Green Suzuki Coupling Reactions : Costa et al. (2012) explored green Suzuki coupling using water as the primary solvent, focusing on the synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac. This experiment was significant for teaching green chemistry principles and exploring the synthesis of nonsteroidal anti-inflammatory drugs (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Synthesis of 4-Phenyl-2-Butanone : Zhang (2005) described the synthesis of 4-phenyl-2-butanone, which is a medium for synthesizing medicine to diminish inflammation and codeine. Ethyl ethanate, synthesized from ethanol and acetic acid with strong acid as a catalyst, is an important step in this process (Zhang, 2005).
Binding of Thiosemicarbazone Derivatives with Human Serum Albumin : Karthikeyan et al. (2016) studied the binding of thiosemicarbazone derivatives to human serum albumin (HSA), which has implications in understanding the pharmacokinetic mechanisms of drugs. This study used fluorescence spectroscopy and molecular modelling to analyze the binding dynamics (Karthikeyan, Bharanidharan, Kesherwani, Mani, Srinivasan, Velmurugan, Aruna, & Ganesan, 2016).
Solubility and Dissolution Thermodynamic Properties : Zhou et al. (2017) measured the solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures and calculated its molar dissolution thermodynamic properties. This study is relevant for understanding the solubility behavior of similar compounds in various solvents (Zhou, Wang, Fang, Guo, Xiao, Hao, Bao, & Huang, 2017).
Enhancement of Antiinflammatory Effect of Ethyl 4-Biphenylyl Acetate : Arima et al. (1990) researched the antiinflammatory effects of Ethyl 4-biphenylyl acetate and how its therapeutic effects can be improved through complexation with β-cyclodextrin derivatives (Arima, Adachi, Irie, Uekama, & Pitha, 1990).
Safety And Hazards
Ethyl 2-(4-cyanophenyl)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWKWBIPMKGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299465 | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanophenyl)acetate | |
CAS RN |
1528-41-2 | |
Record name | 1528-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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